molecular formula C8H8F3NO B1362295 4-(2,2,2-Trifluoroethoxy)aniline CAS No. 57946-61-9

4-(2,2,2-Trifluoroethoxy)aniline

Cat. No.: B1362295
CAS No.: 57946-61-9
M. Wt: 191.15 g/mol
InChI Key: OXFDNUZWKFKMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethoxy)aniline typically involves the reaction of 4-chloroaniline with 2,2,2-trifluoroethanol under acidic conditions . The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,2,2-Trifluoroethoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in the design of bioactive molecules and drug candidates .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2,2-Trifluoroethoxy)phenol
  • 4-(2,2,2-Trifluoroethoxy)benzoic acid
  • 4-(2,2,2-Trifluoroethoxy)benzaldehyde

Uniqueness

4-(2,2,2-Trifluoroethoxy)aniline is unique due to its trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFDNUZWKFKMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380382
Record name 4-(2,2,2-trifluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57946-61-9
Record name 4-(2,2,2-Trifluoroethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57946-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,2,2-trifluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a nitrogen atmosphere, 30.1 g (0.14 mol) of p-(2,2,2-trifluroethoxy) nitrobenzene, 82.1 g (1.47 mol) of reduced iron, 120 ml of ethanol and 40 ml of water were placed in a three-necked flask, to which 1.4 ml of concentrated hydrochloric acid was dropped under stirring and then refluxed for one hour. After cooling to a room temperature, it was separated by filtration, and the reaction solution was poured into iced water (about 2 liter), and precipitated solids were washed with water and then dried, to obtain 24.4 g (0.13 mol) of p-(2,2,2-trifluoroethoxy) aniline as pink solids. The yield was 94% and the melting point was 69.4° C.
Quantity
30.1 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
82.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,2,2-Trifluoro-ethanol (7.09 g, 70.09 mmol) and stirred for 30 min. A solution of 1-Fluoro-4-nitro-benzene (10 g, 70.09 mmol) in DMF (25 mL) was added at 5-15° C., allowed to rt, stirred for 2 h, quenched with ice-water, filtered, washed with water and dried under high vacuum to obtain 14 g (89%) 1-Nitro-4-(2,2,2-trifluoro-ethoxy)-benzene as yellow solid. Subsequently, a solution of 1-Nitro-4-(2,2,2-trifluoro-ethoxy)-benzene (50 g, 226.2 mmol) in methanol (400 mL) was purged with nitrogen and 10% Pd—C (4.6 g) was added under nitrogen. This was stirred at rt under hydrogen atmosphere (balloon pressure) for 24 h. The reaction mixture was filtered through a celite bed and washed with methanol and the filtrate was removed under reduced pressure and washed with hexane to get 37 g (87%) 4-(2,2,2-Trifluoro-ethoxy)-phenylamine as a brown liquid. LC-MS: 192.4 [M+1]+. To a solution of 4-(2,2,2-Trifluoro-ethoxy)-phenylamine (12 g, 62.82 mmol) in DCM (1000 mL) was added solid NaHCO3 (52.77 g, 628.2 mmol). After 10 min, triphosgene (27.96 g, 94.24 mmol) dissolved in toluene (30 mL) was added to the reaction mixture under cooling at 10° C. and stirred for 10 min. The reaction mixture was filtered and the filtrate was concentrated, azeotroped twice with dry toluene to give 10 g 1-Isocyanato-4-(2,2,2-trifluoro-ethoxy)-benzene as yellow oily liquid which was used in the next step without further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

1-Nitro-4-(2,2,2-trifluoroethoxy)benzene (5.5 g) was dissolved in methanol (100 ml), 10% palladium/activated carbon (50% in water, 2.5 g) was added thereto, and the mixture was stirred at room temperature for 24 hr under a hydrogen atmosphere. The palladium/activated carbon was removed by filtration, and the filtrate was concentrated under reduced pressure to give a dark orange oil residue. The obtained residue was dissolved in ethyl acetate (200 ml), and the solution was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained dark orange oil residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (4.5 g) as an orange oil.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of the crude 4-(2,2,2-trifluoroethoxy)nitrobenzene (1.6 g, 7.2 mmol, 1.0 equiv) in 40 mL of dichloromethane was added 0.4 g of a 5% palladium on activated carbon (0.19 mmol, 0.026 equiv). Hydrogen gas was introduced using a balloon while the mixture was stirred vigorously for 48 h at room temperature. After all starting material had been consumed, the mixture was filtered through a pad of Celite to remove the palladium catalyst. The filtrate was evaporated in vacuo to give a crude product as a brown liquid. This crude product was purified by distillation at reduced pressure to give 1.3 g of pure 4-(2,2,2-trifluoroethoxy)aniline as a colorless liquid, which solidified upon cooling to 0° C. b.p. 81-83° C. at 0.5 torr;. 1H NMR (DMSO-d6) δ4.53 (q, J=9.1 Hz, 2H), 4.76 (br s, 2H), 6.52 (d, J=7.6 Hz, 2H), 6.76 (d, J=7.6 Hz, 2H) ppm.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.19 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,2,2-Trifluoroethoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(2,2,2-Trifluoroethoxy)aniline
Reactant of Route 3
Reactant of Route 3
4-(2,2,2-Trifluoroethoxy)aniline
Reactant of Route 4
Reactant of Route 4
4-(2,2,2-Trifluoroethoxy)aniline
Reactant of Route 5
Reactant of Route 5
4-(2,2,2-Trifluoroethoxy)aniline
Reactant of Route 6
Reactant of Route 6
4-(2,2,2-Trifluoroethoxy)aniline
Customer
Q & A

Q1: What are the key steps involved in synthesizing 4-(2,2,2-Trifluoroethoxy)aniline, and what is the yield of the final product?

A1: The synthesis of this compound is a two-step process:

    Q2: How is the structure of this compound confirmed after synthesis?

    A2: The synthesized this compound is characterized using spectroscopic techniques. The researchers utilized ¹H NMR (proton nuclear magnetic resonance) and IR (infrared) spectroscopy to confirm the structure of the final product []. These techniques provide information about the hydrogen environments and functional groups present in the molecule, respectively, allowing for structural elucidation.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.